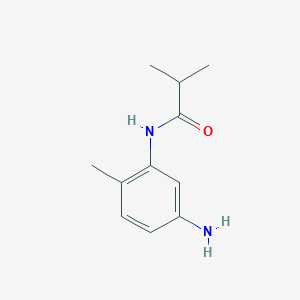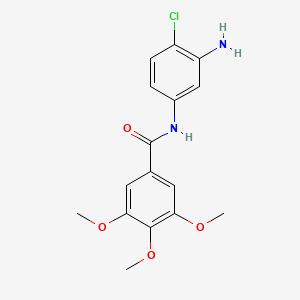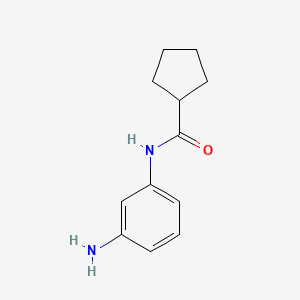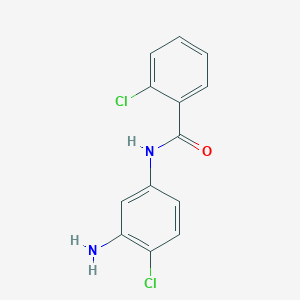
N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide is a useful research compound. Its molecular formula is C13H10Cl2N2O and its molecular weight is 281.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Impact of Pesticide Degradation :
- Lu, Zhou, & Liu (2004) discussed a new analogue of diflubenuron, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), used in agriculture and forestry. They focused on 2-Chlorobenzamide, a main degradation product of CCU, identified as a potential carcinogen, and its environmental impact. They developed a prediction model for the peak concentration of 2-Chlorobenzamide during hydrolysis of CCU (Lu, Zhou, & Liu, 2004).
Photodegradation of Drugs :
- Skibiński & Komsta (2012) investigated the photodegradation of moclobemide in methanolic media. Their study highlighted the formation of 4-chlorobenzamide as a major degradation product, revealing the chemical changes occurring during drug photodegradation (Skibiński & Komsta, 2012).
Fluorescent Probes for Hydrogen Peroxide Detection :
- Cai et al. (2015) synthesized a novel ELF-97-based fluorescent probe using 2-amino-5-chlorobenzamide. The probe was used for rapid detection of hydrogen peroxide, indicating its potential applications in chemical analysis (Cai et al., 2015).
Insecticide Stability in Composting :
- Argauer & Cantelo (1980) analyzed the stability of ureide insecticides, including compounds related to 2-chlorobenzamide, in mushroom compost. Their findings contribute to understanding the environmental stability and safety of these insecticides (Argauer & Cantelo, 1980).
Synthesis and Characterization of Chemical Compounds :
- Zhang, Qian, & Li (1999) discussed the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles containing trifluoroethoxy groups. They characterized the resulting product, N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide, contributing to the field of organic chemistry (Zhang, Qian, & Li, 1999).
Antimicrobial Evaluation and DFT Study of Thiazole Derivatives :
- Kubba & Hameed A. Rahim (2018) conducted a study synthesizing thiazole derivatives and evaluated their antimicrobial activity. They also performed a computational study using density functional theory, demonstrating the application of this compound in pharmaceutical research (Kubba & Hameed A. Rahim, 2018).
Anticonvulsant Activity of Thiadiazoles :
- Srivastava & Pandeya (1993) reported significant anticonvulsant activity in compounds related to 2-chlorobenzamide, contributing to the development of new pharmaceuticals (Srivastava & Pandeya, 1993).
Propiedades
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-10-4-2-1-3-9(10)13(18)17-8-5-6-11(15)12(16)7-8/h1-7H,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQVLUMBRXTXKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

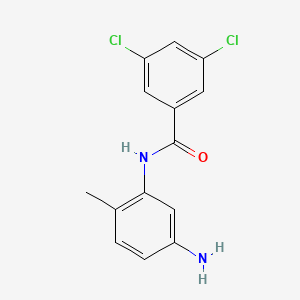


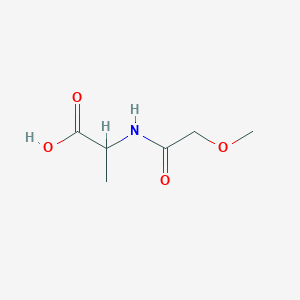
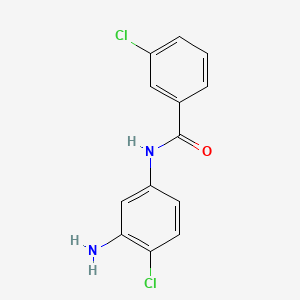
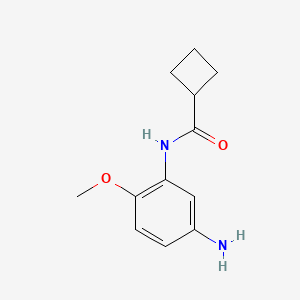
![N-[(3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1319812.png)

